molecular formula C20H24N2O3S B319143 N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

Cat. No.: B319143
M. Wt: 372.5 g/mol
InChI Key: CYWZDOICQQOLJD-UHFFFAOYSA-N
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Description

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48116 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring, a sulfonyl group, and a carboxamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps, including the formation of the sulfonyl group and the attachment of the cyclohexane ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

  • N-{4-[(methylamino)sulfonyl]phenyl}cyclohexanecarboxamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}cyclohexanecarboxamide
  • N-{4-[(propylamino)sulfonyl]phenyl}cyclohexanecarboxamide

These compounds share similar structural features but differ in the nature of the substituents attached to the sulfonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H24N2O3S/c1-22(18-10-6-3-7-11-18)26(24,25)19-14-12-17(13-15-19)21-20(23)16-8-4-2-5-9-16/h3,6-7,10-16H,2,4-5,8-9H2,1H3,(H,21,23)

InChI Key

CYWZDOICQQOLJD-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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